2-(5-Amino-2-chlorophenyl)acetonitrile
Overview
Description
“2-(5-Amino-2-chlorophenyl)acetonitrile”, also known as “5-amino-2-chlorobenzonitrile (5-ACBN)”, is an organic compound that has various applications in chemical research . It is a colorless solid and has been widely studied for its potential uses in the synthesis of other compounds.
Synthesis Analysis
This compound serves as a precursor in the synthesis of various antimicrobial agents. A study highlighted the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole.
Molecular Structure Analysis
The molecular formula of “2-(5-Amino-2-chlorophenyl)acetonitrile” is C8H7ClN2 . The InChI code is 1S/C8H7ClN2/c9-8-2-1-7 (11)5-6 (8)3-4-10/h1-2,5H,3,11H2 .
Chemical Reactions Analysis
The compound’s role extends into the electrochemical field, where its derivatives have been studied for their electrooxidation properties. For example, the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a related compound, on platinum electrodes in acetonitrile, led to the discovery of a new class of photoluminescent materials.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.61 . It is a solid in physical form . The melting point is between 94 - 96 degrees Celsius .
Scientific Research Applications
Synthesis of Antimicrobial Agents
2-(5-Amino-2-chlorophenyl)acetonitrile serves as a precursor in the synthesis of various antimicrobial agents. A study highlighted the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. These compounds showcased moderate antimicrobial activity against bacteria such as Escherichia coli and Salmonella typhi, and fungi including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Electrochemical and Photoluminescent Materials
The compound's role extends into the electrochemical field, where its derivatives have been studied for their electrooxidation properties. For example, the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a related compound, on platinum electrodes in acetonitrile, led to the discovery of a new class of photoluminescent materials. This process involves the formation of cation radicals followed by chemical coupling to produce dimers, exhibiting absorbance and photoluminescence properties (Ekinci et al., 2000).
Antitumor Activity
Another important application is in the synthesis of compounds with potential antitumor activity. Novel 2-aminothiophene derivatives synthesized using Gewald methodology, based on 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, were evaluated against human tumor cell lines, including hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7). These compounds showed promising results in inhibiting tumor cell growth, highlighting the potential for 2-(5-Amino-2-chlorophenyl)acetonitrile derivatives in cancer therapy (Khalifa & Algothami, 2020).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes or clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(5-amino-2-chlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHGPZBZORSWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694256 | |
Record name | (5-Amino-2-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-2-chlorophenyl)acetonitrile | |
CAS RN |
850451-72-8 | |
Record name | (5-Amino-2-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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